Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate
Description
Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate is a halogenated phenylacetic acid ester characterized by a difluoromethoxy (-OCF₂H) substituent at the 5-position and chlorine atoms at the 3- and 4-positions of the phenyl ring. This compound belongs to a class of synthetic intermediates or bioactive molecules where halogenation and fluorinated alkoxy groups enhance lipophilicity, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
ethyl 2-[3,4-dichloro-5-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F2O3/c1-2-17-9(16)5-6-3-7(12)10(13)8(4-6)18-11(14)15/h3-4,11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKMIROOTKYWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenylacetate core with two chlorine atoms and one difluoromethoxy group, which significantly influence its chemical reactivity and biological properties. The unique arrangement of these substituents enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities. Its mechanism of action may involve the inhibition of microbial metabolic pathways, although specific molecular targets remain under investigation.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various human cell lines. Preliminary findings suggest that it may possess selective toxicity against certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism, leading to growth inhibition.
- Membrane Interaction : The difluoromethoxy group enhances membrane permeability, allowing the compound to exert its effects more effectively within cells .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Unique Features |
|---|---|---|---|
| Ethyl 3,4-dichlorophenylacetate | Moderate | Low | Lacks difluoromethoxy group |
| Ethyl 3,5-dichloro-4-fluorophenylacetate | High | Moderate | Fluorine substitution enhances activity |
| This compound | High | Selective | Unique difluoromethoxy group enhances lipophilicity |
Case Studies
- Antibacterial Activity Against Drug-resistant Strains : A study evaluated the efficacy of this compound against drug-resistant E. coli strains. Results indicated significant antibacterial activity at sub-inhibitory concentrations, suggesting potential as an antibiotic adjuvant .
- Cytotoxic Effects on Cancer Cell Lines : In a separate investigation, the compound was tested against HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. It demonstrated potent cytotoxicity against these lines compared to normal fibroblast cells, indicating selective anticancer properties .
Scientific Research Applications
Scientific Research Applications
Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate has been studied for several applications:
Medicinal Chemistry
The compound is being investigated for its potential as an anticancer agent. Studies have shown that it exhibits selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action may involve enzyme inhibition and interaction with specific cellular pathways .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial and antifungal properties. Its mechanism may involve inhibiting microbial metabolic pathways, leading to growth inhibition. Preliminary studies have reported significant antibacterial activity against drug-resistant strains of bacteria such as E. coli .
Agrochemical Applications
In agriculture, this compound is primarily used as an herbicide. It functions by inhibiting carotenoid biosynthesis in plants, disrupting photosynthesis, and ultimately leading to the death of targeted weeds by targeting the enzyme phytoene desaturase.
Anticancer Efficacy
A study published in PMC evaluated the antiproliferative effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM.
Antimicrobial Testing
Another study assessed the antimicrobial properties against both gram-positive and gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth at concentrations ranging from 25 to 100 µg/mL.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate with three structurally related compounds:
Key Observations:
- Halogenation Patterns : The 3,4-dichloro substitution in the target compound contrasts with the 2,4-dichloro arrangement in ’s tetrazole-containing analog. The 3,4-dichloro configuration may enhance steric hindrance and alter π-π stacking interactions in biological systems compared to 2,4-dichloro derivatives.
- Fluorinated Alkoxy Groups : The difluoromethoxy (-OCF₂H) group provides moderate electronegativity and lipophilicity, whereas trifluoromethoxy (-OCF₃) in ’s analog increases metabolic stability and hydrophobicity .
- Functional Group Diversity : The tetrazole ring in ’s compound introduces hydrogen-bonding capabilities and aromatic heterocyclic properties, which are absent in the target ester .
Lipophilicity and Solubility
- This compound : The combined effects of chlorine and difluoromethoxy groups likely elevate logP (estimated ~3.5), favoring membrane permeability but reducing aqueous solubility.
- Ethyl phenylacetate : Simpler structure (logP ~1.8) results in higher volatility and solubility, making it suitable for flavor applications .
Stability and Reactivity
- Difluoromethoxy groups are less hydrolytically stable than trifluoromethoxy due to the presence of a hydrogen atom, which may increase susceptibility to enzymatic degradation compared to ’s trifluoromethoxy analog .
- The ester group in the target compound is prone to hydrolysis under acidic or alkaline conditions, similar to Ethyl phenylacetate .
Preparation Methods
Chlorination of Phenyl Precursors
The dichlorination step generally involves selective chlorination of a phenol or phenylacetate precursor. Reagents such as chlorine gas or N-chlorosuccinimide (NCS) in the presence of catalysts or under controlled temperature conditions are used to achieve substitution at the 3 and 4 positions on the aromatic ring.
- Reaction conditions : Typically carried out in solvents like chloroform or dichloromethane at temperatures ranging from 0°C to room temperature to control regioselectivity and minimize over-chlorination.
- Outcome : Formation of 3,4-dichlorophenyl intermediates suitable for further functionalization.
Introduction of the Difluoromethoxy Group
The difluoromethoxy group (-OCF2H) is introduced at the 5-position of the aromatic ring through etherification reactions. This step often involves:
- Reacting the chlorinated phenol intermediate with difluoromethylating agents such as difluoromethyl hypofluorite or difluoromethyl iodide under nucleophilic substitution conditions.
- Use of bases like potassium carbonate to facilitate the substitution.
- Solvents such as acetonitrile or dimethylformamide (DMF) are preferred for their polarity and ability to dissolve both reactants and bases.
Esterification to Form Ethyl Phenylacetate
The final step involves esterification of the phenylacetic acid intermediate to yield the ethyl ester. This can be achieved by:
- Reacting the acid with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Alternatively, using ethyl chloroacetate or ethyl bromoacetate as alkylating agents in the presence of a base like potassium carbonate to form the ester via nucleophilic substitution.
Alternative Synthetic Route: Malonate Method
An alternative approach, inspired by related compounds, involves the use of malonate derivatives:
- Step 1: Preparation of monoethyl malonate potassium salt by reacting diethyl malonate with potassium hydroxide in dehydrated alcohol.
- Step 2: Reaction of the malonate salt with appropriately substituted benzoyl chlorides (bearing dichloro and difluoromethoxy groups) in the presence of magnesium chloride and organic bases (triethylamine or pyridine) at controlled temperatures (20–25 °C).
- Step 3: Hydrolysis and purification to obtain the ethyl phenylacetate derivative.
This method is well-documented for similar fluorinated aromatic esters and provides high yields and purity under mild conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Chlorination | Cl2 or NCS, solvent (CHCl3, DCM) | 0–25 °C | 2–6 hours | Control to avoid over-chlorination |
| Difluoromethoxy introduction | Difluoromethylating agent, K2CO3, solvent (ACN, DMF) | Room temp to 50 °C | 6–12 hours | Base facilitates nucleophilic substitution |
| Esterification | Ethanol + acid catalyst or ethyl chloroacetate + base | Reflux or RT | 4–12 hours | Acid or base catalysis depending on method |
| Malonate method (alt.) | Diethyl malonate + KOH; benzoyl chloride + MgCl2 + base | 20–25 °C | 10–15 hours | Mild and efficient for fluorinated esters |
Research Findings and Yield Data
- The malonate-based synthesis for related tetrafluorinated ethyl benzoylacetates typically achieves yields above 70% with high purity after crystallization and purification.
- Chlorination and difluoromethoxy introduction steps require careful stoichiometric control to prevent side reactions and ensure regioselectivity.
- Use of organic bases such as triethylamine or pyridine improves reaction efficiency and product stability during acylation steps.
- Solvent choice significantly affects reaction kinetics; polar aprotic solvents enhance nucleophilic substitution rates for difluoromethoxy group installation.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Aromatic ring chlorination | Cl2, NCS | 0–25 °C, 2–6 h | High regioselectivity | Requires careful control to avoid over-chlorination |
| Difluoromethoxy group addition | Difluoromethyl iodide/hypofluorite, K2CO3 | RT to 50 °C, 6–12 h | Efficient nucleophilic substitution | Sensitive reagents, moisture sensitive |
| Esterification | Ethanol + acid catalyst or ethyl chloroacetate + base | Reflux or RT, 4–12 h | Straightforward ester formation | Acid/base sensitive substrates may require protection |
| Malonate route (alternative) | Diethyl malonate, benzoyl chloride, MgCl2, triethylamine | 20–25 °C, 10–15 h | Mild conditions, high yield | Requires availability of substituted benzoyl chloride |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate with high purity?
- Methodological Answer : Synthesis typically involves esterification of the parent acid (3,4-dichloro-5-(difluoromethoxy)phenylacetic acid) with ethanol under acid catalysis (e.g., HCl or H₂SO₄). Critical steps include controlling reaction temperature (70–90°C) to avoid decomposition of the difluoromethoxy group and using sodium carbonate washes to remove residual acid . Distillation under reduced pressure (e.g., 0.1–1 mmHg) is recommended for purification, as boiling points of similar esters (e.g., ethyl phenylacetate) range between 230–250°C at atmospheric pressure . Purity can be verified via GC-MS or HPLC with UV detection at 210–230 nm .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O), aromatic protons (δ 6.8–7.5 ppm, split due to chlorine substituents), and the difluoromethoxy group (δ ~6.0 ppm as a triplet due to J coupling with fluorine) .
- ¹³C NMR : The difluoromethoxy carbon appears at δ ~115–120 ppm (split by ²JCF ~30 Hz), while the ester carbonyl resonates at δ ~170 ppm .
- IR : Strong C=O stretch at ~1740 cm⁻¹, C-O ester vibrations at 1250–1100 cm⁻¹, and C-F stretches at 1100–1000 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,4-dichloro and difluoromethoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and CF₂O groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the 3,4-dichloro substituents may require bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Kinetic studies using HPLC monitoring (e.g., C18 column, acetonitrile/water gradient) can optimize reaction conditions .
Q. What metabolic pathways are hypothesized for this compound in enzymatic degradation studies?
- Methodological Answer : Analogous esters (e.g., ethyl phenylacetate) undergo hydrolysis by carboxylesterases to yield phenylacetic acid derivatives. The difluoromethoxy group may resist hydrolysis due to C-F bond stability, leading to accumulation of the intact ester in biological systems. In vitro assays with liver microsomes (e.g., rat S9 fractions) and LC-MS/MS can track metabolites. Coenzyme A ligases (e.g., phenylacetate-CoA ligase) may also interact with the hydrolyzed acid .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Discrepancies arise from the compound’s amphiphilic nature (polar ester and nonpolar aryl/CF₂O groups). Use Hansen solubility parameters (HSPs) to model solvent compatibility: δD ~18 MPa¹/², δP ~5 MPa¹/², δH ~8 MPa¹/². Experimental validation via turbidimetry in solvents like DMSO (high δP) and ethyl acetate (balanced δD/δP) can clarify solubility limits. DSC/TGA analysis (heating rate 10°C/min) may reveal polymorphic transitions affecting solubility .
Data Contradiction and Stability Analysis
Q. Why do thermal stability studies report varying decomposition temperatures (200–250°C) for this compound?
- Methodological Answer : Variations arise from differences in heating rates (e.g., 5°C/min vs. 10°C/min) and purity of samples. Perform TGA under inert gas (N₂) with controlled humidity. Compare with analogs: Ethyl phenylacetate decomposes near 250°C, while fluorinated esters (e.g., perfluorooctanoic acid esters) show lower stability (~200°C) due to C-F bond cleavage .
Experimental Design Considerations
Q. What precautions are critical when handling the difluoromethoxy group under basic conditions?
- Methodological Answer : The CF₂O group is susceptible to hydrolysis in strong bases (pH >10). Use buffered conditions (pH 7–8) for reactions involving NaOH/KOH. Monitor for fluoride ion release via ion-selective electrodes or ¹⁹F NMR. For long-term storage, keep the compound under anhydrous conditions with molecular sieves (3Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
